Phosphorus trioxide
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/O3P2/c1-4-3-5-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJWZONZDVNKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=POP=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895014 | |
| Record name | Phosphorus oxide (P2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.946 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus trioxide appears as white crystalline solid or a liquid (melting point 24 °C). Density 2.14 g / cm3. Toxic and corrosive. May severely irritate skin and eyes. Used to make other chemicals. | |
| Record name | PHOSPHORUS TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1314-24-5 | |
| Record name | PHOSPHORUS TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorus oxide (P2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHORUS TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTR52K7HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of P₄o₆
Controlled Synthesis of P₄O₆ from Elemental Phosphorus
The primary industrial and laboratory preparation of tetraphosphorus (B14172348) hexaoxide involves the direct reaction of elemental white phosphorus (P₄) with a controlled supply of oxygen.
P₄(s) + 3O₂(g) → P₄O₆(s) nih.gov
This reaction pathway is a classic example of the effect of a limiting reactant. When phosphorus is reacted with a limited supply of oxygen, the formation of phosphorus(III) oxide, P₄O₆, is favored. nih.gov However, if an excess of oxygen is present, the reaction proceeds further to form the more stable phosphorus pentoxide (P₄O₁₀). The P₄O₆ molecule itself possesses an adamantane-like cage structure. wikipedia.org
Achieving high selectivity for P₄O₆ requires careful control over reaction parameters to prevent over-oxidation to P₄O₁₀ and the formation of other by-products, such as red phosphorus suboxides. Key conditions include managing the oxygen stoichiometry, maintaining specific temperature ranges, and utilizing appropriate reactor designs. Yields can be moderate, often in the range of 50-70%, due to competing side reactions.
| Parameter | Optimal Condition for P₄O₆ Selectivity | Rationale |
|---|---|---|
| Oxygen Stoichiometry | Sub-stoichiometric (≤3 moles O₂ per mole P₄) | A limited oxygen supply ensures partial oxidation, preventing the formation of P₄O₁₀. |
| Temperature | Maintained below 200°C | Higher temperatures favor over-oxidation to P₄O₁₀ and can cause disproportionation of P₄O₆ into red phosphorus and P₄O₈. wikipedia.org |
| Reactor Design | Water-cooled reactors or inert gas dilution | These designs help to dissipate the heat from the exothermic reaction, thus maintaining the required low temperature. |
| Purification | Sublimation | This technique can be used post-synthesis to remove volatile by-products. |
Advanced Synthetic Approaches and Derivatives
Research has extended beyond the classical synthesis of P₄O₆ to explore its reactivity, the formation of derivatives, and the development of related cage-like structures.
The photochemical reaction of P₄O₆ with red selenium has been successfully employed to synthesize P₄O₆Se₃ for the first time in a pure form. researchgate.net This process demonstrates an advanced method for creating complex, mixed chalcogenide cages based on the stable adamantane (B196018) structure of phosphorus trioxide. Similarly, the monoselenide P₄O₆Se can be synthesized through a photochemical reaction between P₄O₆ and elemental selenium in carbon disulfide, using iodine as a catalyst. researchgate.net
The adamantane-like structure of P₄O₆ has inspired the synthesis of analogous cage compounds, particularly phosphorus-nitrogen (PN) cages. These compounds, such as P₄(NR)₆, are valuable precursors in materials chemistry. fishersci.noatamanchemicals.com A scalable synthetic route to these PN adamantanoid compounds involves a chlorosilane elimination reaction between bis-silylated amines and phosphorus trichloride (B1173362) (PCl₃). fishersci.noatamanchemicals.comeasychem.org
Further mechanistic studies have investigated the four-fold oxidation of these PN cages using reagents like trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃) to produce tetravalent tetrahedral connectors, which are of interest for creating new inorganic polymers. fishersci.noamericanelements.com Kinetic modeling of these oxidation reactions has been performed to identify key rate-limiting steps in the transformation of the trivalent phosphorus centers within the cage to a tetravalent state. easychem.org
A significant portion of industrial organophosphorus chemistry relies on a multi-step process that begins with the hazardous chlorination of white phosphorus (P₄) to form phosphorus trichloride (PCl₃). wikipedia.orgwikidata.org This intermediate is then used to manufacture a vast array of compounds containing phosphorus-carbon bonds. To improve safety, reduce energy consumption, and minimize waste, researchers are actively developing strategies to bypass the PCl₃ route. wikipedia.orgwikidata.org
Key alternative strategies focus on the direct functionalization of elemental white phosphorus (P₄). nih.gov These modern approaches include:
Transition Metal Catalysis: This method uses transition metal complexes to activate the P₄ tetrahedron under milder conditions, enabling the direct formation of P-C bonds. wikipedia.org
Photocatalysis: Visible light photocatalysis, using specific photocatalysts, can directly convert P₄ and aryl halides (including inexpensive chlorides and bromides) into valuable triarylphosphines and tetraarylphosphonium salts in a single step. ereztech.comeasychem.org
Main-Group Reagents: Anionic dicarbenes have been shown to react directly with P₄, leading to a [3+1] fragmentation of the tetrahedron and the formation of unique C₂P₃-ring compounds. wikipedia.org
These methods represent a move towards more sustainable and efficient synthesis of organophosphorus compounds by avoiding the traditional, less atom-economical, and more hazardous chlorine-based chemistry.
Molecular Structure and Bonding Analyses of P₄o₆
Experimental Determination of Molecular Geometry
The precise three-dimensional arrangement of atoms in phosphorus trioxide has been elucidated through various experimental methods, primarily focusing on the gaseous and crystalline states of the compound.
Gas-phase electron diffraction has been instrumental in determining the molecular structure of P₄O₆ in its free, unconstrained state. These studies have revealed that the P₄O₆ molecule possesses a cage-like structure with high symmetry. semanticscholar.org The molecule belongs to the Td point group, indicating a tetrahedral arrangement of the phosphorus atoms, which are bridged by oxygen atoms. semanticscholar.org
Key structural parameters obtained from these studies include the P-O bond distance and the P-O-P bond angle. The P-O bond length has been determined to be 1.67 ± 0.03 Å. The angle formed by the P-O-P linkage is 128.5 ± 1.5°. semanticscholar.org
| Parameter | Value |
|---|---|
| Molecular Symmetry | Td |
| P-O Bond Length (Å) | 1.67 ± 0.03 |
| P-O-P Bond Angle (°) | 128.5 ± 1.5 |
In the solid state, this compound adopts a monoclinic crystal structure. nih.gov X-ray diffraction analysis of crystalline P₄O₆ provides precise information about the arrangement of the molecules in the crystal lattice and the intramolecular geometry in the solid phase. The crystal structure is defined by the unit cell parameters and the space group to which it belongs.
The unit cell parameters for monoclinic P₄O₆ have been reported as follows: a = 6.43 Å, b = 7.887 Å, and c = 6.812 Å, with the monoclinic angle β being 106.01°. The space group for this crystalline form is P 1 21/m 1. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/m 1 |
| Unit Cell Parameter 'a' (Å) | 6.43 |
| Unit Cell Parameter 'b' (Å) | 7.887 |
| Unit Cell Parameter 'c' (Å) | 6.812 |
| Unit Cell Angle 'β' (°) | 106.01 |
The cage structure of P₄O₆ is characterized by specific bond lengths and angles that define its geometry. In the gaseous phase, all P-O bonds are equivalent due to the high symmetry of the molecule, with a length of 1.67 Å. semanticscholar.org The P-O-P angle is approximately 128.5°. semanticscholar.org In the crystalline state, slight variations in these parameters may occur due to packing forces within the crystal lattice, although the fundamental cage structure is retained. A detailed comparison of the bond lengths and angles in the gaseous versus the crystalline state would require a full refinement of the crystal structure data.
Theoretical Investigations of Electronic Structure and Bonding
Quantum chemical calculations provide deeper insights into the nature of the chemical bonds within the P₄O₆ molecule. Techniques such as Quantum Chemical Topology Analysis and Natural Bonding Orbital analysis are employed to characterize the P-O bonds.
Quantum Chemical Topology provides a framework for analyzing the electron density to understand chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), and the Electron Localization Function (ELF) are key tools in this approach. nih.govpurdue.edu
A topological analysis of the electron density in P₄O₆ has been performed to characterize the P-O bonds. nih.govpurdue.edu This analysis reveals a good correlation between the topological properties and the geometric parameters of the bonds. nih.govpurdue.edu Specifically, the electron density and the Laplacian of the electron density show a strong linear correlation with the average P-O bond length. nih.govpurdue.edu
The ELF analysis for P₄O₆ indicates the presence of four equivalent basins with characteristics of lone pairs located on each phosphorus atom. researchgate.net Additionally, twelve equivalent basins are found, distributed in pairs over each oxygen atom. researchgate.net The reactivity of the molecule, as predicted by Fukui functions, suggests that the most reactive regions are the basins over the phosphorus atoms. nih.govpurdue.edu
| Analysis Technique | Key Findings |
|---|---|
| QTAIM (AIM) | Strong correlation between electron density/Laplacian and P-O bond length. nih.govpurdue.edu |
| ELF | Presence of lone pair basins on each phosphorus atom and paired basins on each oxygen atom. researchgate.net |
| Fukui Functions | The basins over the phosphorus atoms are predicted to be the most reactive sites. nih.govpurdue.edu |
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study the hybridization of atomic orbitals and the nature of chemical bonds in a molecule. While a detailed NBO analysis specifically for P₄O₆ is not extensively reported in the readily available literature, general principles of NBO analysis can be applied to understand the bonding.
In the P₄O₆ molecule, each phosphorus atom is bonded to three oxygen atoms, and each oxygen atom bridges two phosphorus atoms. An NBO analysis would be expected to show that the phosphorus atoms utilize sp³ hybrid orbitals to form sigma bonds with the oxygen atoms. The oxygen atoms would also employ hybrid orbitals to form bonds with the two neighboring phosphorus atoms, with the remaining valence electrons occupying lone pair orbitals. The occupancy of the P-O bonding orbitals would be close to two electrons, indicative of covalent bonds. Further detailed computational studies are required to provide specific data on the hybridization and orbital occupancies for P₄O₆.
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comwikipedia.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com A small gap suggests the molecule is more reactive and less stable. wikipedia.org
For this compound (P₄O₆), quantum chemical calculations using Density Functional Theory (DFT) have been employed to determine its frontier orbital energies. researchgate.net A theoretical study found the HOMO-LUMO energy gap for P₄O₆ to be 6.2143 eV. researchgate.net This substantial energy gap indicates a high degree of electronic stability for the molecule.
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Data Not Available in Provided Sources | Electron-donating capability |
| LUMO (Lowest Unoccupied Molecular Orbital) | Data Not Available in Provided Sources | Electron-accepting capability |
| HOMO-LUMO Energy Gap (ELUMO–EHOMO) | 6.2143 | Indicates chemical reactivity and kinetic stability researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, which are electron-deficient and prone to nucleophilic attack. uni-muenchen.de
In the case of P₄O₆, MEP analysis provides valuable insights into its reactive sites. A theoretical study calculated the range of the electrostatic potential for the molecule to be from approximately +8.301e x 10⁻³ to –8.301e x 10⁻³ atomic units. researchgate.net The potential distribution is significantly influenced by the lone pairs present on both the phosphorus and oxygen atoms.
Further analysis using Fukui functions, which are related to reactivity, predicts that the most reactive sites in the P₄O₆ molecule are the regions over the phosphorus atoms. This suggests that the outwardly directed lone pairs on the phosphorus atoms are the primary locations for interaction with electrophiles.
| Parameter | Value (atomic units) | Interpretation |
|---|---|---|
| Maximum Electrostatic Potential | +8.301e x 10⁻³ | Electron-deficient region, susceptible to nucleophilic attack. researchgate.net |
| Minimum Electrostatic Potential | -8.301e x 10⁻³ | Electron-rich region, susceptible to electrophilic attack. researchgate.net |
Spectroscopic Characterization and Vibrational Dynamics of P₄o₆
Infrared and Raman Spectroscopy Studies
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. canterbury.ac.nztanta.edu.eg For P₄O₆, these techniques reveal a unique molecular fingerprint corresponding to the vibrations of its cage-like structure. canterbury.ac.nz
The experimental vibrational spectra of P₄O₆ have been recorded using Fourier Transform-Infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net These spectra are characterized by a series of absorption (IR) and scattering (Raman) bands that correspond to the molecule's fundamental vibrational frequencies. researchgate.netscifiniti.com The molecule of tetraphosphorus (B14172348) hexoxide (P₄O₆) possesses a Td symmetry. researchgate.net Theoretical studies often compare computed frequencies with experimentally observed spectra to validate the computational models. researchgate.netresearchgate.net For instance, a study compared experimentally deduced normal mode frequencies with those calculated using various levels of theory to establish correction factors. researchgate.net
The positions and intensities of the peaks in the IR and Raman spectra provide direct information about the vibrational energy levels within the molecule. canterbury.ac.nztanta.edu.eg Because of the high symmetry of the P₄O₆ molecule, its IR and Raman spectra are subject to specific selection rules, which dictate that some vibrational modes may be active in one technique but not the other. faccts.de
The assignment of the fundamental vibrational modes of P₄O₆ involves correlating the observed spectral bands with specific atomic motions within the molecule. scienceasia.orglibretexts.org This process is heavily supported by theoretical calculations, which can predict the frequencies and symmetries of the different modes. researchgate.net For a molecule with Td symmetry like P₄O₆, the normal modes are decomposed into nonredundant motions, which for this molecule include P–O–P wag, P–O–P bend, and P–O stretch. researchgate.net
The complete assignment of vibrational frequencies is often achieved by combining experimental data with theoretical calculations, such as those based on Density Functional Theory (DFT). researchgate.net The potential energy distribution (PED) is calculated to quantify the contribution of individual internal coordinates to each normal mode, thus providing a detailed description of the vibrations. researchgate.net For example, the vibrational modes of P₄O₆ have been analyzed by decomposing them into P–O–P wag, P–O–P bend, and P–O stretch motions. researchgate.net
The table below summarizes the experimentally observed and theoretically calculated vibrational frequencies for P₄O₆, along with their assignments.
| Symmetry | Assignment | Experimental Frequency (cm⁻¹) |
| A1 | P-O stretch | 613 |
| A1 | P-O-P bend | 381 |
| E | P-O stretch | 643 |
| E | P-O-P bend | 275 |
| F2 | P-O stretch | 920 |
| F2 | P-O stretch/P-O-P wag | 409 |
| F2 | P-O-P bend | 255 |
| F1 | P-O-P wag | 570 |
| F1 | P-O-P bend | 190 |
Note: This table is a representative compilation based on data available in the literature. Specific values may vary slightly between different studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for identifying and characterizing phosphorus-containing compounds. slideshare.net The ³¹P nucleus is ideal for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, which provide excellent sensitivity. mdpi.com
³¹P-NMR spectroscopy in solution is widely used to study the structure of phosphorus compounds. researchgate.netresearchgate.net In ³¹P-NMR, chemical shifts are typically reported relative to an external standard, such as 85% phosphoric acid. slideshare.net The spectrum of P₄O₆ in solution exhibits a single sharp resonance, consistent with the high symmetry of the molecule in which all four phosphorus atoms are chemically equivalent. The chemical shift value is influenced by factors such as bond angles and the electronegativity of the surrounding atoms. slideshare.net
The broad chemical shift range of ³¹P-NMR, spanning approximately 2000 ppm, allows for excellent separation of signals from different phosphorus environments, minimizing the risk of signal overlap in mixtures. mdpi.com Quantitative ³¹P-NMR can be performed using an internal standard, eliminating the need for calibration curves. mdpi.com
Theoretical calculations play a crucial role in predicting and interpreting NMR chemical shifts. nih.govresearchgate.net Methods like Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to compute the magnetic shielding tensors of nuclei. nih.gov From these tensors, the isotropic chemical shielding and, subsequently, the chemical shift can be determined.
For P₄O₆, theoretical predictions of the ³¹P chemical shift help to confirm the experimental assignments and provide a deeper understanding of the electronic structure around the phosphorus nuclei. The accuracy of these predictions has significantly improved with the development of advanced computational methods, including machine learning models trained on quantum mechanics data. nih.govescholarship.org These models can predict chemical shifts with high accuracy at a lower computational cost compared to high-level quantum chemistry calculations. nih.govresearchgate.net
Computational Vibrational Analysis
Computational vibrational analysis is an indispensable tool for the study of molecular vibrations. canterbury.ac.nznih.gov It involves using quantum chemistry software to calculate the harmonic vibrational frequencies and corresponding normal modes of a molecule. uni-rostock.de For P₄O₆, these calculations are typically performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various basis sets. researchgate.net
The theoretical vibrational analysis begins with optimizing the molecular geometry to find a stable energy minimum. researchgate.net Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the displacement vectors for each normal mode. uni-rostock.de
The calculated frequencies are often scaled by empirical factors to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net The standard deviations between DFT-corrected frequencies and experimental values for P₄O₆ have been shown to be as low as 15 cm⁻¹, highlighting the predictive power of these computational approaches. researchgate.net This detailed computational analysis allows for a confident assignment of all fundamental modes observed in the experimental IR and Raman spectra. researchgate.netscienceasia.org
Reactivity Profiles and Reaction Mechanisms of P₄o₆
Reactions with Halogens and Interhalogen Compounds
Phosphorus trioxide (P₄O₆) exhibits reactivity with halogens, leading to the formation of various phosphorus-containing compounds. These reactions are significant in the synthesis of phosphoryl halides and other phosphorus derivatives.
Formation of Phosphoryl Halides
This compound reacts with chlorine and bromine to yield the corresponding phosphoryl halides. wikipedia.org The general reaction involves the insertion of the halogen atoms into the P-O bonds of the P₄O₆ cage structure.
The reaction with chlorine gas produces phosphoryl chloride (POCl₃): P₄O₆ + 6Cl₂ → 4POCl₃
Similarly, the reaction with bromine yields phosphoryl bromide (POBr₃): P₄O₆ + 6Br₂ → 4POBr₃
These reactions are typically vigorous and highlight the ability of the phosphorus(III) center in P₄O₆ to be oxidized by halogens. homescience.net
Reactions with Iodine to Form Diphosphorus (B173284) Tetraiodide
The reaction of this compound with iodine is less vigorous compared to its reactions with chlorine and bromine. atomistry.com When P₄O₆ and iodine are heated together in a sealed tube, typically in a solvent like carbon disulfide, they form diphosphorus tetraiodide (P₂I₄). wikipedia.orgatomistry.com This compound is an orange crystalline solid. wikipedia.org
The balanced chemical equation for this reaction is: 2P₄O₆ + 3I₂ → 2P₂I₄ + 3P₂O₄
This reaction is a notable method for synthesizing P₂I₄, a compound where phosphorus exists in the +2 oxidation state. wikipedia.org
Oxidation and Disproportionation Reactions
This compound can undergo both oxidation and disproportionation reactions under different conditions, reflecting the intermediate oxidation state of phosphorus (+3).
Reactivity with Ozone and Formation of Unstable P₄O₁₈
This compound reacts with ozone (O₃) at low temperatures (around 195 K) to form an unstable and explosive adduct with the molecular formula P₄O₁₈. wikipedia.org
P₄O₆ + 4O₃ → P₄O₁₈
This compound is a solid that decomposes above 238 K in solution, releasing oxygen gas. wikipedia.org The decomposition of dry P₄O₁₈ is explosive. wikipedia.org The structure of P₄O₁₈ is thought to involve the insertion of oxygen atoms into the P-O bonds of the original P₄O₆ cage.
Thermal Disproportionation to P₄O₈ and Red Phosphorus
When heated in a sealed tube to approximately 710 K (437 °C), this compound undergoes a disproportionation reaction. wikipedia.org In this process, the phosphorus(III) is simultaneously oxidized and reduced, yielding a mixed-valence phosphorus oxide, P₄O₈, and elemental red phosphorus. wikipedia.org
4P₄O₆ → 3P₄O₈ + 4P (red)
P₄O₈ is a mixed P(III)P(V) species. This thermal decomposition highlights the thermodynamic instability of P₄O₆ at elevated temperatures relative to phosphorus oxides with higher and lower oxidation states. sciencemadness.org
Acid-Base Chemistry and Proton Affinity
The chemical behavior of this compound is also characterized by its acid-base properties. Each phosphorus atom in the P₄O₆ molecule has a lone pair of electrons, which allows it to act as a Lewis base. scribd.com
As the anhydride (B1165640) of phosphorous acid (H₃PO₃), P₄O₆ reacts with cold water to form the acid. wikipedia.orgchemguide.co.uk
P₄O₆ + 6H₂O → 4H₃PO₃
Phosphorous acid is a weak dibasic acid. chemguide.co.uk The reaction of P₄O₆ with bases, such as sodium hydroxide, is exothermic and can produce salts of phosphorous acid. chemguide.co.uknoaa.gov
The Lewis basicity of P₄O₆ allows it to act as a ligand for transition metals, similar to phosphite (B83602) esters. wikipedia.org For instance, it can react with iron pentacarbonyl to form the complex P₄O₆·Fe(CO)₄. wikipedia.org It also forms adducts with Lewis acids like borane (B79455) (BH₃). wikipedia.org The ability of the phosphorus atoms to donate their lone pairs of electrons is central to this aspect of its reactivity.
Theoretical Reactivity Descriptors
Fukui function analysis is a powerful tool within density functional theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgmjcce.org.mk The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org A site with a large value of the Fukui function is associated with high reactivity. researchgate.net
For P₄O₆, quantum chemical calculations that include Fukui function analysis have been performed to identify its reactive centers. The analysis predicts that the most reactive regions in the P₄O₆ molecule are the basins located over the phosphorus (P) atoms. researchgate.netnih.gov This indicates that the phosphorus atoms are the primary sites for chemical attack. Specifically, these sites are susceptible to attack by electron-accepting species (electrophiles), highlighting the Lewis basicity of the phosphorus centers in P₄O₆. This theoretical finding is consistent with the known chemistry of P₄O₆, where the lone pair of electrons on each trivalent phosphorus atom dictates much of its reactivity.
Charge transfer integrals, also known as electronic coupling or hopping matrix elements (Hab), are critical theoretical descriptors that quantify the interaction between the electronic states of two or more interacting molecules, such as a donor and an acceptor. mdpi.comresearchgate.net These calculations are fundamental to understanding the rates of electron transfer reactions. The magnitude of the electronic coupling determines the probability of an electron hopping from one molecule to another. scm.com
The calculation of charge transfer integrals typically involves defining the system as two or more fragments (e.g., P₄O₆ and a reacting partner). The electronic coupling (V) can then be calculated using methods like the "energy splitting in dimer" (ESID), which relates the coupling to the energy difference between the highest occupied molecular orbitals (for hole transfer) or lowest unoccupied molecular orbitals (for electron transfer) of the combined system. scm.com A general formula for this is V = (J - S(e1+e2)/2)/(1-S²), where J is the transfer integral, S is the overlap integral, and e1 and e2 are the site energies of the fragments. scm.com
While specific charge transfer integral values for P₄O₆ are not extensively documented in the literature, this theoretical framework is essential for modeling its reaction mechanisms. By calculating the electronic coupling between P₄O₆ and a reactant, one could predict the efficiency and rate of charge transfer, offering a mechanistic understanding of its redox reactions and its interactions as a Lewis base.
Computational Chemistry and Advanced Modeling of P₄o₆
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations offer a microscopic view of P₄O₆, enabling a detailed understanding of its molecular structure and electronic nature. These calculations are fundamental to predicting its reactivity and spectroscopic signatures.
Application of HF, MP2, and DFT Levels of Theory
Various quantum chemical methods are employed to study P₄O₆, each with a different balance of computational cost and accuracy.
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock theory provides a starting point for more complex calculations. It treats electron-electron repulsion in an average way, neglecting electron correlation. While useful for initial geometry optimizations, it is generally insufficient for accurately predicting properties that depend heavily on electron correlation. ntnu.noanu.edu.au
Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, Møller-Plesset perturbation theory can be applied, with the second-order (MP2) level being a common choice. researchgate.net MP2 calculations generally yield more accurate geometries and energies compared to HF. nih.govresearchgate.net
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable accuracy-to-cost ratio. psicode.org This method maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. ntnu.nochemmethod.comnih.gov For P₄O₆, various functionals can be used to predict its structural and electronic properties, such as bond lengths, bond angles, and vibrational frequencies.
Selection and Impact of Basis Sets on Computational Accuracy
The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org
Pople-style basis sets: A commonly used series of basis sets is the Pople-style basis sets, such as 6-311++G**. nih.gov These are split-valence basis sets that offer a good balance between accuracy and computational expense for many systems. researchgate.net
Correlation-consistent basis sets: For higher accuracy, correlation-consistent basis sets, like the aug-cc-pVDZ series, are often employed. nih.govarxiv.org These sets are designed to systematically converge towards the complete basis set limit.
Diffuse functions: The inclusion of diffuse functions in a basis set is crucial for accurately describing non-covalent interactions and the properties of anions. arxiv.org
The selection of an appropriate basis set is a critical step in obtaining reliable computational results. uniovi.es Larger basis sets generally provide more accurate results but at a significantly higher computational cost. wikipedia.org Therefore, a compromise must be made between the desired accuracy and the available computational resources. For P₄O₆, a basis set of at least double-zeta quality with polarization functions is generally recommended for meaningful predictions. researchgate.net
Thermodynamic Modeling and Uncertainty Analysis
Thermodynamic modeling is essential for understanding the stability and reactivity of P₄O₆ under various conditions, particularly in atmospheric and geochemical contexts. arxiv.orgpolimi.itualberta.ca
Evaluation of Standard Gibbs Free Energy of Formation (ΔG°(g)) for P₄O₆
The standard Gibbs free energy of formation (ΔG°(g)) is a key thermodynamic quantity that determines the spontaneity of a reaction under standard conditions. wikipedia.orgwikipedia.org For P₄O₆(g), there are significant uncertainties in its reported ΔG°(g) values, which can have profound implications for modeling its behavior. arxiv.orgresearchgate.net These values can be estimated using various methods, including:
Calculations from Enthalpy and Entropy: ΔG° can be calculated using the equation ΔG° = ΔH° - TΔS°, where ΔH° is the standard enthalpy of formation and ΔS° is the standard entropy of formation. chemguide.co.uk
Quantum Mechanical Calculations: Semi-empirical modeling approaches can be used to predict thermodynamic values like ΔH° and ΔS°, which are then used to calculate ΔG°. arxiv.org
A range of values for the Gibbs free energy of formation of gaseous P₄O₆ has been reported in the literature, highlighting the need for careful evaluation and recalculation from original experimental data. arxiv.orgresearchgate.net
Implications of Thermodynamic Uncertainties for Atmospheric Chemistry Models
The large uncertainties in the thermodynamic data for P₄O₆ have significant consequences for atmospheric chemistry models. arxiv.orgcopernicus.org For instance, the predicted abundance of P₄O₆ in planetary atmospheres is highly sensitive to the value of its Gibbs free energy of formation. arxiv.org These uncertainties can affect the modeling of:
Aerosol Formation: Inaccurate thermodynamic data can lead to errors in predicting the partitioning of semi-volatile organic compounds between the gas and aerosol phases. copernicus.org
Chemical Pathways: The feasibility of proposed chemical reaction pathways involving P₄O₆ can be incorrectly assessed if the underlying thermodynamic data is flawed. arxiv.org
It is therefore crucial to refine the thermodynamic values for phosphorus species to improve the accuracy of atmospheric and geochemical models. arxiv.orgcopernicus.org
Calculations of Enthalpy of Formation from Atomization Energies
The enthalpy of formation (ΔH°f) of a compound can be calculated from its enthalpy of atomization, which is the energy required to break all the bonds in one mole of a substance to form individual gaseous atoms. allen.inbyjus.com The process involves:
Calculating the Atomization Enthalpy: This is the sum of the energies of all bonds broken in the molecule. byjus.comyoutube.com
Using Hess's Law: By combining the atomization reaction with the formation reactions of the constituent atoms from their standard states, the enthalpy of formation of the compound can be determined. libretexts.org
This method provides an alternative route to obtaining ΔH°f and can be used to check the consistency of thermodynamic data. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have become a fundamental tool for the detailed investigation of molecular systems, providing insights into their behavior at an atomic level. nih.govnih.gov These simulations calculate the forces between atoms and use Newton's laws of motion to model their movements over time, offering a dynamic view that complements static structural data. nih.gov This approach is valuable for understanding everything from the behavior of simple gases to complex biological systems like proteins and transmembrane channels. nih.govnih.gov For a molecule like phosphorus trioxide (P₄O₆), MD simulations can elucidate its structural and dynamic characteristics in various environments.
The accuracy of a molecular dynamics simulation is fundamentally dependent on the quality of its underlying force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. chemrxiv.org For many common molecules, these parameters are available in established force fields like AMBER. umich.edu However, for less common molecules or when higher accuracy is needed, parameters must be specifically derived.
Quantum chemical (QC) or ab initio methods provide a pathway for developing these parameters from first principles, without reliance on experimental data. nih.govosti.gov The process generally involves the following steps:
Quantum Mechanical Calculations : The initial step involves performing high-level QC calculations on the molecule of interest to determine its electronic structure, potential energy surface, and molecular properties. chemrxiv.orgumich.edu
Parameter Derivation : Key parameters for the force field are then extracted from the QC data.
Bonded Parameters : Force constants for bond stretching and angle bending can be derived from the QC Hessian matrix, which contains the second derivatives of energy with respect to atomic coordinates. chemrxiv.org
Partial Charges : Atomic partial charges, which govern electrostatic interactions, are determined by fitting them to the quantum mechanically calculated electrostatic potential (ESP) or by partitioning the electron density using methods like Atoms-in-Molecules (AIM). nih.govmarcelswart.eu
Van der Waals Parameters : These parameters, which describe short-range repulsive and long-range attractive (dispersion) forces, can be challenging. They are often optimized to reproduce condensed-phase properties, but strategies exist to derive them from QC calculations by analyzing molecular electron densities and using techniques like the exchange-hole-dipole moment (XDM) model. nih.gov
Several methodologies and toolkits, such as QUBEKit, have been developed to automate the derivation of bespoke force field parameters directly from quantum mechanics, making the process more accessible and efficient. chemrxiv.org
Once a reliable force field is established, MD simulations can be used to model the behavior of P₄O₆ in condensed phases (i.e., liquid or solid states). nih.gov These simulations model a system containing many molecules, often under periodic boundary conditions to mimic an infinite environment, allowing for the study of collective properties. peerj.com
By simulating the system over time, researchers can investigate various properties:
Structural Properties : Simulations can predict and analyze the arrangement of molecules, including radial distribution functions that describe the probability of finding a neighbor at a certain distance. This provides insight into the short- and long-range order in the liquid or solid state. nih.gov
Dynamic Properties : The movement of molecules can be tracked to calculate transport properties such as self-diffusion coefficients. usc.edu Simulations can also reveal the dynamics of conformational changes and molecular rotations.
Thermodynamic Properties : Properties like density and thermal expansion coefficients can be calculated and compared with experimental data to validate the simulation model. nih.govmdpi.com Phase transitions, such as melting, can also be simulated directly by modeling the solid and liquid phases in coexistence. nih.gov
Electronic Transport Properties of P₄O₆ Molecular Clusters
The study of electronic transport in molecular clusters is crucial for understanding their potential in electronic and optoelectronic devices. nih.gov Recent research utilizing density functional theory (DFT) has explored the charge transport mechanism in molecular clusters of this compound (P₄O₆). nih.gov
DFT calculations provide insight into the key parameters that govern charge transport. nih.gov The investigation of P₄O₆, alongside related inorganic molecular clusters like Sb₄O₆ and P₄Se₃, focused on the charge transfer integral based on Marcus theory to compute electronic coupling (V), reorganization energies (λ), and the charge hopping rate (k). nih.gov
Key findings for the P₄O₆ molecular cluster include:
HOMO-LUMO Gap : The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for a P₄O₆ cluster is 4.425 eV. nih.gov This large gap suggests it is a semiconducting complex. rsc.org
Charge Hopping Rate : The hopping rate (k) for P₄O₆ was found to be 2.51 × 10⁻²⁰ s⁻¹. nih.gov This value is significantly lower than that calculated for Sb₄O₆ (8.49 × 10⁻¹² s⁻¹) and P₄Se₃ (1.28 × 10⁻¹⁴ s⁻¹), indicating comparatively poorer charge transport properties. nih.gov
The electronic transport properties are highly dependent on the energy levels of the molecular orbitals and their spatial distribution. rsc.orgscirp.org In molecular devices, the alignment of these orbitals with the Fermi level of the electrodes determines the conductance. aps.org The low hopping rate calculated for P₄O₆ suggests that in its isolated cluster form, it is less efficient at conducting charge compared to the other studied inorganic molecular crystals. nih.gov These findings are important for the future consideration of P₄O₆ and related materials in electronic applications. nih.gov
Interactive Data Table: Electronic Properties of Selected Molecular Clusters nih.gov
| Compound | HOMO-LUMO Gap (eV) | Hopping Rate (k) (s⁻¹) |
| P₄O₆ | 4.425 | 2.51 x 10⁻²⁰ |
| Sb₄O₆ | 5.487 | 8.49 x 10⁻¹² |
| P₄Se₃ | 2.296 | 1.28 x 10⁻¹⁴ |
Applications of P₄o₆ in Contemporary Chemical Synthesis and Materials Science
P₄O₆ as a Reagent in Organic Synthesis
The unique adamantane-like structure of phosphorus trioxide, with its four phosphorus atoms and six bridging oxygen atoms, makes it a valuable reagent in organic chemistry. It provides a pathway for the introduction of phosphorus into organic molecules and for the synthesis of important chemical intermediates.
This compound is a key starting material for the production of various organophosphorus compounds, which are significant in industrial and pharmaceutical applications. wikipedia.org Its reaction with alcohols and phenols, for instance, can lead to the formation of phosphite (B83602) esters. These organophosphorus compounds are crucial in numerous synthetic transformations. The reactivity of P₄O₆ allows for the creation of a diverse range of organic molecules containing phosphorus, which have applications in areas such as the development of pharmaceuticals and flame retardants. uni-regensburg.de
The synthesis of these compounds often involves the controlled reaction of P₄O₆ with various organic substrates. The specific products formed depend on the reaction conditions and the nature of the organic reactants. The ability to create these phosphorus-containing organic compounds is fundamental to the broader field of organophosphorus chemistry. wikipedia.org
Beyond the direct synthesis of organophosphorus compounds, this compound is instrumental in preparing intermediates for a wide array of chemical transformations. It can be used to generate phosphonic acids and their derivatives, which are versatile intermediates in organic synthesis. clariant.comorganic-chemistry.org For example, the hydrolysis of P₄O₆ yields phosphorous acid (H₃PO₃), a key precursor in many chemical processes. wikipedia.org
Furthermore, the reactions of P₄O₆ can be tailored to produce specific intermediates needed for multi-step syntheses. acs.org Its role as a precursor allows chemists to build complex molecular architectures by providing a foundational phosphorus-containing building block. This versatility makes P₄O₆ a valuable tool in the synthesis of fine chemicals and pharmaceuticals. cymitquimica.com
P₄O₆ as a Ligand in Coordination Chemistry
The phosphorus atoms in P₄O₆ possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination chemistry. libretexts.orgyoutube.comwikipedia.org It can donate these electron pairs to transition metals, forming stable coordination complexes and adducts with unique structural and electronic properties.
This compound can replace other ligands, such as carbon monoxide (CO), in metal carbonyl complexes. A well-documented example is the formation of P₄O₆·Fe(CO)₄ from the reaction of P₄O₆ with iron pentacarbonyl (Fe(CO)₅). wikipedia.org In this complex, the P₄O₆ molecule coordinates to the iron center, demonstrating its ability to function as a phosphine-like ligand. researchgate.netnih.gov The study of such complexes provides insight into the bonding and reactivity of both the phosphorus oxide cage and the transition metal center. The formation of these complexes is a key area of study in organometallic chemistry. uvic.canih.gov
Interactive Table: Examples of P₄O₆ in Coordination Chemistry
| Complex/Adduct | Metal Center/Reactant | Description |
|---|---|---|
| P₄O₆·Fe(CO)₄ | Iron (Fe) | A coordination complex where P₄O₆ acts as a ligand, replacing a CO group in iron pentacarbonyl. wikipedia.org |
| P₈O₁₂(BH₃)₂ | Borane (B79455) (BH₃) | An adduct formed from the reaction of P₄O₆ with diborane (B8814927), leading to a more complex cage structure. |
This compound reacts with Lewis acids like diborane (B₂H₆) to form adducts. wikipedia.orgnih.gov One notable example is the formation of P₈O₁₂(BH₃)₂, which involves the dimerization of the P₄O₆ cage and coordination with borane units. These reactions highlight the ability of the phosphorus atoms in P₄O₆ to act as Lewis bases. The resulting adducts often have intricate, cage-like structures with potential applications in materials science. The study of these adducts contributes to the understanding of the reactivity of phosphorus oxides and their potential to form larger, more complex molecular assemblies.
Niche Applications and Future Directions in Chemical Research
While the primary applications of P₄O₆ are in the synthesis of organophosphorus compounds and coordination chemistry, ongoing research continues to explore new and niche uses for this versatile compound. researchgate.net Its unique structure and reactivity suggest potential for its use in the development of novel materials and as a catalyst in specific reactions. mit.edu
Future research may focus on several promising areas:
New Catalytic Systems: Investigating the catalytic activity of P₄O₆ and its derivatives in organic and inorganic reactions.
Advanced Materials: Exploring the use of P₄O₆ as a building block for the synthesis of new polymers and inorganic-organic hybrid materials with tailored properties for applications in electronics and energy storage. rsc.orgescholarship.org
Green Chemistry: Developing more sustainable and efficient synthetic routes that utilize P₄O₆, minimizing waste and energy consumption. spgs.org
The continued exploration of the fundamental chemistry of this compound is expected to uncover new applications and further solidify its importance in the chemical sciences. organic-chemistry.orgresearchgate.net
Environmental Chemistry Aspects of P₄o₆ Focusing on Chemical Fate and Transport
Atmospheric Chemistry of P₄O₆
The atmospheric chemistry of phosphorus compounds, including phosphorus trioxide (P₄O₆), is a complex field that plays a role in the broader biogeochemical cycling of phosphorus. While phosphorus does not have a significant natural gas phase on Earth, unlike elements such as carbon or nitrogen, gaseous phosphorus species can be introduced into the atmosphere from various sources and undergo several transformations. khanacademy.org
Venus: The atmosphere of Venus has been a subject of interest regarding phosphorus chemistry. Notably, phosphorus in the Venusian atmosphere was detected by the former Soviet Union's Vega probes, which identified the presence of the oxidized molecule P₄O₆. open.ac.uk This detection became particularly relevant in the context of the potential discovery of phosphine (B1218219) (PH₃) in Venus's atmosphere. open.ac.uk Scientists investigating the surprising presence of phosphine, a potential biosignature, considered P₄O₆ as a possible feedstock. open.ac.uk However, modeling of nearly 100 different chemical reactions under Venusian atmospheric conditions (varying pressure, temperature, and reactant concentrations) concluded that the formation of phosphine from P₄O₆ was not a thermodynamically viable pathway. open.ac.uk
Gas Giants (Jupiter and Saturn): The atmospheres of gas giants like Jupiter and Saturn are dominated by hydrogen and helium. wikipedia.orglibretexts.org While trace amounts of other compounds exist, the direct detection or specified role of P₄O₆ is not prominently documented in existing literature. However, phosphine (PH₃) has been detected in the atmospheres of both Jupiter and Saturn. quora.com It is understood that the extreme pressures and temperatures deep within the atmospheres of these gas giants are sufficient to produce phosphine, which is then transported to higher, observable altitudes via convection. quora.com The primary atmospheric constituents are hydrogen, helium, methane, and ammonia (B1221849), with ammonia and other compounds condensing to form visible cloud layers. libretexts.org While phosphorus compounds are present, the chemistry is largely dictated by the reducing nature of these hydrogen-rich atmospheres, leading to the formation of hydrides like phosphine rather than oxides like P₄O₆.
In gaseous environments like Earth's atmosphere, elemental phosphorus vapor reacts swiftly with atmospheric oxygen. nih.gov This oxidation process leads to the formation of phosphorus oxides, primarily this compound (P₄O₆) when oxygen is limited, and phosphorus pentoxide (P₄O₁₀) in an excess of oxygen. brainly.com
The general fate of these phosphorus oxides in the atmosphere is governed by their high reactivity and solubility.
Oxidation: P₄O₆ can be further oxidized in the air to form the more stable phosphorus pentoxide (P₄O₁₀).
P₄O₆ + 2O₂ → P₄O₁₀
Hydrolysis: Phosphorus oxides are highly soluble in water and react with atmospheric moisture. dtic.mildtic.mil This hydrolysis reaction is a dominant transformation process and leads to the formation of phosphorus acids. dtic.mildtic.mil P₄O₆, being the anhydride (B1165640) of phosphorous acid, reacts with water to form H₃PO₃. gauthmath.com
Deposition: Due to their high solubility, these resulting phosphorus acids are efficiently removed from the atmosphere through wet deposition (rain, snow, fog). nih.gov Particulate phosphorus aerosols can also be removed via dry deposition. nih.gov The persistence of elemental phosphorus in the air is consequently very short. nih.gov However, it has been suggested that a protective oxide layer can sometimes form on particulate phosphorus, potentially extending its atmospheric lifetime. nih.gov
General Environmental Pathways of Phosphorus Compounds
The environmental pathways of phosphorus compounds are largely terrestrial and aquatic, as phosphorus lacks a stable, significant gaseous phase in Earth's natural cycle. khanacademy.orgencyclopedie-environnement.org
Sources:
Natural Sources: The primary natural source of phosphorus is the weathering of phosphate-containing rocks. khanacademy.orgsciencelearn.org.nz Rain and weathering processes release phosphate (B84403) ions into soils and surface water. sciencelearn.org.nz Volcanic ash and mineral dust can also contribute. khanacademy.org
Anthropogenic Sources: Human activities significantly impact the phosphorus cycle. Major sources include the use of phosphate fertilizers in agriculture, municipal and industrial wastewater discharges, and runoff from urban areas. wisc.eduumn.edu
Reactions: In the environment, phosphorus undergoes a complex cycle of chemical and biological reactions. wisc.edu In soil, inorganic phosphate can be taken up by plants and microorganisms and incorporated into organic molecules. sciencelearn.org.nz Upon death and decomposition, this organic phosphorus is returned to the soil, where mineralization by bacteria can convert it back to inorganic forms. sciencelearn.org.nz
Transport: The primary mechanism for phosphorus transport across the landscape is through water. wisc.edu
Runoff and Erosion: Phosphorus, which has a high affinity for soil particles, is transported into rivers and lakes primarily through soil erosion and surface water runoff. encyclopedie-environnement.orgumn.edu It can be transported as dissolved phosphorus or, more commonly, as particulate phosphorus attached to soil and organic matter particles. umn.edu
Leaching: Movement of phosphorus through the soil profile into groundwater (leaching) can occur but is generally less significant than surface transport. wisc.edu
Atmospheric Transport: While not a dominant global pathway, phosphorus can be transported through the atmosphere as mineral dust and aerosols, eventually being deposited back onto land or water. khanacademy.org
When phosphorus oxides, such as P₄O₆, are introduced into the environment (e.g., from industrial emissions or the combustion of certain materials), they undergo rapid transformation.
In Air: As discussed previously, the main process for phosphorus oxides in the air is rapid hydrolysis. dtic.mildtic.mil They react with atmospheric water vapor to form aerosols of corresponding phosphorus acids. nih.gov
P₄O₆ dissolves in water to form phosphorous acid (H₃PO₃). gauthmath.com
P₄O₁₀ dissolves in water to form phosphoric acid (H₃PO₄). gauthmath.com These acids are then removed from the atmosphere via wet or dry deposition. nih.gov
In Water: Once deposited in aquatic systems, the phosphorus acids contribute to the dissolved phosphorus pool. The ultimate fate depends on the specific conditions of the water body. Under typical oxidizing conditions, lower-oxidation-state acids like phosphorous acid will be transformed into the more stable phosphate (the anion of phosphoric acid). nih.gov This phosphate is the primary form of phosphorus assimilated by aquatic plants and algae. khanacademy.org
In Soil: In the soil environment, phosphorus oxides will quickly react with soil moisture to form acids. These acids then react with soil minerals. The phosphorus can be:
Adsorbed: Phosphate ions can bind strongly to the surfaces of soil particles, particularly iron and aluminum oxides in acidic soils and calcium carbonates in alkaline soils. northwestern.edu
Precipitated: They can form secondary phosphate minerals.
Taken up by Biota: The dissolved inorganic phosphorus can be utilized by plants and soil microbes. northwestern.edu
Data Tables
Table 1: Atmospheric Reactions of Phosphorus Species
| Reactants | Products | Environment | Significance |
| P₄ + 3O₂ (limited) | P₄O₆ | Air | Formation of phosphorus(III) oxide. brainly.com |
| P₄O₆ + 2O₂ | P₄O₁₀ | Air | Oxidation to phosphorus(V) oxide. |
| P₄O₆ + H₂O | H₃PO₃ | Air/Water/Soil | Hydrolysis to form phosphorous acid. gauthmath.com |
| P₄O₁₀ + H₂O | H₃PO₄ | Air/Water/Soil | Hydrolysis to form phosphoric acid. gauthmath.com |
Compound Information
Q & A
Q. What is the molecular structure of phosphorus trioxide, and how do bonding interactions influence its stability?
this compound (P₄O₆) adopts a tetrahedral structure with four phosphorus atoms at the vertices and six oxygen atoms bridging the edges. Each P atom is covalently bonded to three oxygen atoms, with a P–O bond length of ~165.6 pm. The shortened bond distance (compared to a single bond) arises from pπ-dπ bonding , which imparts partial double-bond character and enhances stability . For precise structural analysis, researchers should use X-ray crystallography or computational modeling with SDF/MOL files (available in cheminformatics databases) .
Q. How is this compound synthesized in laboratory settings, and what conditions optimize yield?
P₄O₆ is synthesized via controlled combustion of white phosphorus (P₄) in a limited oxygen supply :
Key parameters include maintaining sub-stoichiometric oxygen levels, temperatures below 200°C, and inert gas purging to prevent oxidation to P₄O₁₀. Impurities (e.g., moisture) must be minimized, as they promote side reactions . Yield optimization requires real-time monitoring using gas chromatography or FTIR to track O₂ levels.
Q. What are the reactivity trends of this compound with water, and how do reaction conditions affect products?
P₄O₆ reacts slowly with cold water to form phosphorous acid (H₃PO₃):
Under hot water or excess moisture , the reaction becomes violent, producing phosphine (PH₃) and phosphoric acid (H₃PO₄):
Researchers must control temperature, water purity, and stoichiometry to avoid hazardous PH₃ generation .
Q. What safety protocols are critical when handling this compound?
P₄O₆ is classified as Corrosive (UN 2578, Packing Group III) . Key precautions include:
- Using sealed, moisture-resistant containers under inert atmospheres.
- Avoiding skin/eye contact (corrosive) and inhalation (respiratory irritant).
- Implementing peroxide-forming chemical (PFC) protocols if stored long-term, including regular inhibitor checks and visual inspections for crystal formation .
Advanced Research Questions
Q. How do reaction conditions influence the oxidation products of this compound, and how can conflicting data be resolved?
Oxidation of P₄O₆ under dry O₂ or ozone yields mixtures of P₄O₈ and P₄O₁₀ (empirical formula \simPO₂.₁₉), while moist oxidation favors P₄O₁₀. For example:
Discrepancies in product ratios arise from O₂ partial pressure, humidity, and catalyst presence. Researchers should use controlled-environment reactors with in-situ Raman spectroscopy to monitor intermediate species .
Q. What experimental strategies address contradictions in this compound’s structural and thermodynamic data?
Discrepancies in bond length measurements (e.g., 165.6 pm vs. literature variations) may stem from sample purity or crystallographic resolution. To resolve this:
Q. How can spectroscopic techniques characterize this compound’s dynamic behavior in solution?
While P₄O₆ is typically studied in solid or gaseous states, NMR (³¹P) and FTIR can probe its hydrolysis pathways in non-aqueous solvents (e.g., CCl₄). For example:
- ³¹P NMR detects H₃PO₃ formation (δ ~4-6 ppm).
- FTIR identifies P=O stretching (~1280 cm⁻¹) and P–O–P bridging modes (~900 cm⁻¹). Solvent choice (polar vs. non-polar) and temperature must be optimized to slow reaction kinetics for accurate spectral acquisition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
